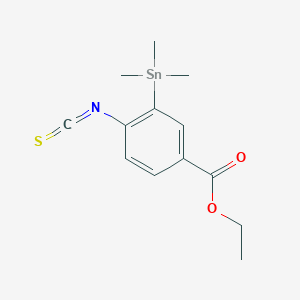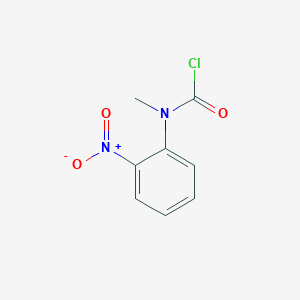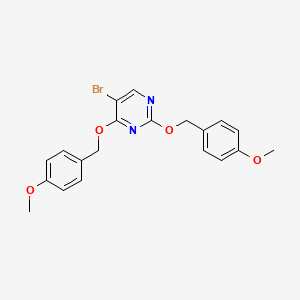
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate is a chemical compound with the molecular formula C12H15NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) and a trimethylstannyl group (-Sn(CH3)3) attached to a benzoate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate typically involves the reaction of 4-isothiocyanato-3-(trimethylstannyl)benzoic acid with ethanol in the presence of a catalyst. The reaction conditions often include moderate heating and the use of a solvent such as dichloromethane or toluene to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process can be scaled up by employing larger reaction vessels and automated systems to control temperature, pressure, and reactant flow rates .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate undergoes various chemical reactions, including:
Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or thioureas.
Substitution: The trimethylstannyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines or thioureas.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The trimethylstannyl group may also play a role in enhancing the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Phenethyl isothiocyanate (PEITC): Known for its anticancer properties.
Sulforaphane: Found in cruciferous vegetables, with potential chemopreventive effects.
Benzyl isothiocyanate: Exhibits antimicrobial and anticancer activities.
Uniqueness
Ethyl 4-isothiocyanato-3-(trimethylstannyl)benzoate is unique due to the presence of the trimethylstannyl
Propiedades
Número CAS |
684215-37-0 |
|---|---|
Fórmula molecular |
C13H17NO2SSn |
Peso molecular |
370.06 g/mol |
Nombre IUPAC |
ethyl 4-isothiocyanato-3-trimethylstannylbenzoate |
InChI |
InChI=1S/C10H8NO2S.3CH3.Sn/c1-2-13-10(12)8-3-5-9(6-4-8)11-7-14;;;;/h3-5H,2H2,1H3;3*1H3; |
Clave InChI |
FVRQSXIMARWVLX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N=C=S)[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)

![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)

![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)
![3-[(2,5-Dibromophenyl)methyl]pentane-2,4-dione](/img/structure/B15157679.png)

![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)




![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
